N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
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Overview
Description
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is a chemical compound with the molecular formula C12H20N4O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and an ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of 2-chloropyrazine with N-(4-ethylpiperazin-1-yl)methanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide
- N-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-carboxamide
- N-[(4-ethylpiperazin-1-yl)methyl]benzamide
Uniqueness
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ethylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H19N5O |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H19N5O/c1-2-16-5-7-17(8-6-16)10-15-12(18)11-9-13-3-4-14-11/h3-4,9H,2,5-8,10H2,1H3,(H,15,18) |
InChI Key |
BNKHKKPTBZNXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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